molecular formula C13H16O2 B1160457 Norpterosin B CAS No. 1226892-20-1

Norpterosin B

Cat. No. B1160457
CAS RN: 1226892-20-1
M. Wt: 204.26 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex bioactive natural products, such as Elisapterosin B, has been a subject of research, illustrating innovative approaches to constructing intricate molecular structures. For instance, a strategy involving stereocontrolled synthesis through oxidative cyclization of an elisabethin precursor demonstrates a potent method for creating compounds with significant biological activities (Nobuaki Waizumi, A. Stanković, V. Rawal, 2003). This process, starting from simple amino acid-derived compounds, showcases the capabilities in synthesizing complex structures through a series of carefully planned chemical transformations.

Molecular Structure Analysis

The elucidation of Norpterosin B's molecular structure has been pivotal in understanding its biological functions and chemical behavior. The discovery of novel terpenoids with unusual carbocyclic skeletons from marine sources highlights the diverse structural possibilities nature offers. These compounds, including Elisapterosin A and B, possess unique cagelike frameworks that are not commonly found in diterpenes, underscoring the complexity and diversity of natural product chemistry (A. Rodríguez, C. Ramírez, I. I. Rodríguez, C. Barnes, 2000).

Chemical Reactions and Properties

The chemical reactions central to this compound's synthesis, such as the combined C-H activation/Cope rearrangement, illustrate the innovative strategies utilized in organic synthesis. This approach not only establishes the key stereocenters in the natural products but also demonstrates the versatility of chemical reactions in constructing complex molecular architectures (H. Davies, X. Dai, M. Long, 2006).

Scientific Research Applications

  • Elisapterosins A and B New Diterpenes with Unique Frameworks

    - A study by Rodríguez et al. (2000) isolated four diterpenes and a nor-diterpenoid, including Elisapterosin B, from Pseudopterogorgia elisabethae. The study noted that Elisapterosin B has a unique tetracyclic carbon skeleton and exhibits strong in vitro anti-tuberculosis activity (Rodríguez, Ramírez, Rodríguez, & Barnes, 2000).

  • Chemical Investigation of Pteris Semipinnata - Zhan et al. (2010) conducted a chemical investigation of Pteris semipinnata, resulting in the isolation of three illudalane sesquiterpenoids, including (2R)-norpterosin B. The structures of these compounds were established by spectroscopic methods, including extensive 2D-NMR and CD analyses (Zhan, Ying, Zhang, Li, & Shan, 2010).

  • Another Study on Pteris Semipinnata - In a related study, Zhan et al. (2009) identified a novel ent-kaurane diterpenoid and three known sesquiterpenoids with a 1-indanone skeleton from Pteris semipinnata, including norpterosin C. This study adds to the understanding of the chemical diversity present in Pteris semipinnata, although it doesn't directly involve Norpterosin B (Zhan, Zhang, Li, & Shan, 2009).

Biochemical Analysis

Biochemical Properties

Norpterosin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain inflammatory enzymes, thereby reducing inflammation . Additionally, it interacts with antioxidant proteins, enhancing their ability to neutralize reactive oxygen species and protect cells from oxidative damage . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory and oxidative stress-related conditions.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the activity of key signaling molecules involved in inflammation and cell proliferation . This modulation leads to the suppression of pro-inflammatory cytokines and the inhibition of tumor cell growth . Furthermore, this compound affects gene expression by regulating the transcription of genes associated with inflammation and oxidative stress . These cellular effects underscore the compound’s potential in treating inflammatory diseases and cancer.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biological effects. This compound binds to and inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase . This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating inflammation . Additionally, this compound activates antioxidant pathways by enhancing the expression of antioxidant enzymes, which helps in mitigating oxidative stress . These molecular interactions elucidate the compound’s mechanism of action in exerting its anti-inflammatory and antioxidant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its bioactivity over extended periods . Studies have shown that prolonged exposure to this compound results in sustained anti-inflammatory and antioxidant effects, indicating its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant activities without causing adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its pharmacological effects . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in oxidative stress and inflammation . These interactions underscore the compound’s role in regulating metabolic processes and its potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound binds to intracellular proteins, which helps in its distribution to various cellular compartments . This distribution is crucial for its bioactivity, as it ensures that the compound reaches its target sites within the cells . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it has been observed to accumulate in the mitochondria, where it exerts its antioxidant effects by enhancing mitochondrial function and reducing oxidative stress

properties

IUPAC Name

(2R)-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-7-4-10-5-8(2)13(15)12(10)9(3)11(7)6-14/h4,8,14H,5-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOYIVLWRSGBHK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of (2R)-Norpterosin B?

A1: (2R)-Norpterosin B's structure was elucidated using spectroscopic methods, including extensive 2D-NMR and CD analyses. [] Unfortunately, the provided research abstract does not disclose the molecular formula, weight, or detailed spectroscopic data for this compound. Further investigation into the full research paper or other published literature would be required to obtain this specific information.

Q2: Were any other illudalane sesquiterpenoids found alongside (2R)-Norpterosin B in Pteris semipinnata?

A2: Yes, the study also led to the isolation of two other illudalane sesquiterpenoids: (2R)-12-O-β-D-glucopyranosylnorpterosin B and semipterosin A. [] These findings suggest that Pteris semipinnata could be a potential source of diverse illudalane-type compounds.

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